

Spectroscopic Profile of 3-Hydroxycatalponol: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxycatalponol

Cat. No.: B157351

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Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Hydroxycatalponol**, a significant natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound in scientific and pharmaceutical research. All data is collated from the primary literature that first reported its isolation and structural elucidation.

Chemical Structure

Systematic Name: (2R,3R,4R)-3,4-dihydro-3,4-dihydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone

Molecular Formula: C₁₅H₁₈O₃

CAS Number: 265644-24-4

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **3-Hydroxycatalponol**.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectral data were acquired in Chloroform-d (CDCl₃) at 300 MHz.^[1]

Table 1: ^1H NMR Spectroscopic Data of **3-Hydroxycatalponol** (300 MHz, CDCl_3)[1]

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	2.55	m	
3	4.05	dd	7.8, 6.0
4	4.80	d	6.0
5	7.55	dd	7.8, 1.5
6	7.35	dt	7.8, 1.5
7	7.60	dt	7.8, 1.5
8	8.10	dd	7.8, 1.5
1'	2.45	m	
2'	5.20	t	7.2
4'	1.80	s	
5'	1.75	s	

Table 2: ^{13}C NMR Spectroscopic Data of **3-Hydroxycatalponol**[1]

Position	Chemical Shift (δ) ppm	Multiplicity (from APT)
1	201.5	C
2	55.0	CH
3	72.1	CH
4	70.9	CH
4a	135.8	C
5	128.9	CH
6	125.9	CH
7	134.1	CH
8	127.5	CH
8a	130.2	C
1'	28.5	CH ₂
2'	120.1	CH
3'	136.2	C
4'	25.9	CH ₃
5'	18.1	CH ₃

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HREIMS) was utilized to determine the molecular formula of **3-Hydroxycatalponol**.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry Data for **3-Hydroxycatalponol**

Technique	Result
HREIMS	Molecular Formula established as C ₁₅ H ₁₈ O ₃

Experimental Protocols

The isolation and structural elucidation of **3-Hydroxycatalponol** were first described by Peraza-Sánchez et al. The following is a summary of the experimental methodologies employed.

Isolation of 3-Hydroxycatalponol

Bioactivity-directed fractionation of a chloroform extract from the roots of *Ekmanianthe longiflora* led to the isolation of **3-Hydroxycatalponol** (referred to as compound 1 in the publication).^{[1][2]} The separation was monitored using human cancer cell lines.^[1]

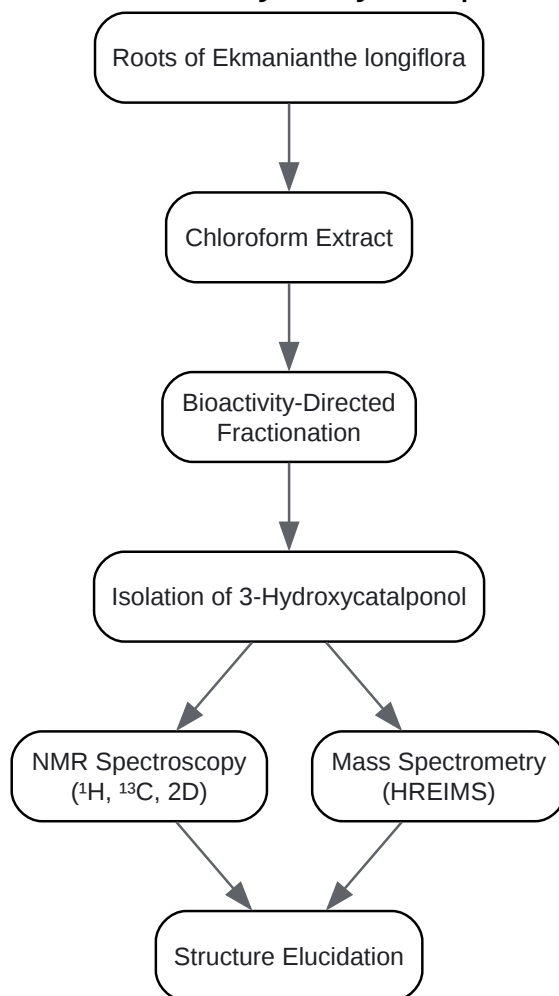
Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC spectra were recorded on a 300 MHz spectrometer in CDCl_3 .^[1] Chemical shifts are reported in ppm (δ) and coupling constants (J) in Hertz.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the molecular formula.^{[1][2]}

Visualizations

The following diagrams illustrate the key methodologies and relationships in the characterization of **3-Hydroxycatalponol**.

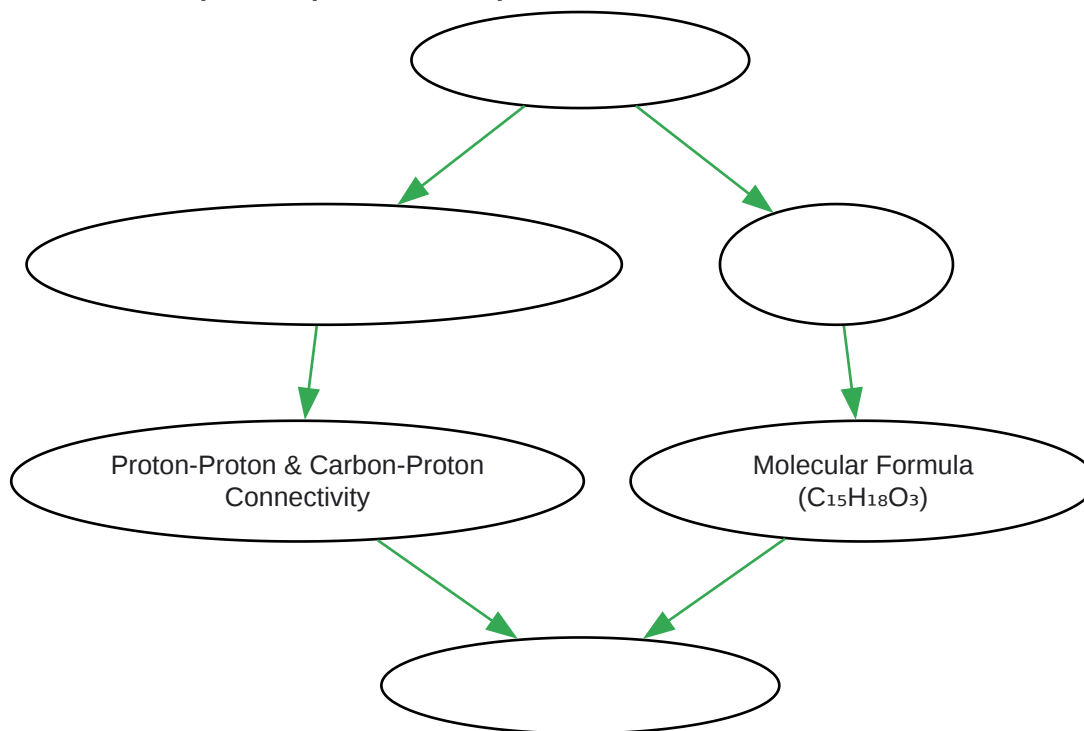
Experimental Workflow for 3-Hydroxycatalponol Characterization



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Caption: Workflow from plant material to structure elucidation.

Relationship of Spectroscopic Data to Structural Information



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Caption: How spectroscopic data informs the final chemical structure.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic constituents of the roots of *Ekmanianthe longiflora* [pubmed.ncbi.nlm.nih.gov]
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